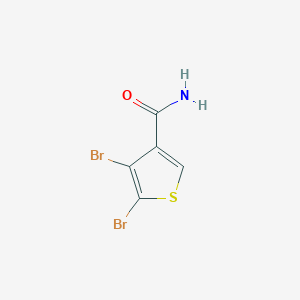
4,5-Dibromothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromothiophene-3-carboxamide: is an organic compound with the molecular formula C5H3Br2NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms at the 4 and 5 positions and a carboxamide group at the 3 position makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromothiophene-3-carboxamide typically involves the bromination of thiophene derivatives followed by the introduction of the carboxamide group. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 4 and 5 positions.
Carboxamide Formation: The dibrominated thiophene is then reacted with a suitable amine or ammonia to form the carboxamide group at the 3 position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromothiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex structures.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of dihydrothiophenes.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of electronic materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 4,5-Dibromothiophene-3-carboxamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Electronic Properties: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic electronic devices.
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dibromothiophene-2-carboxamide
- 4,5-Dibromothiophene-3-carboxylic acid
- 4,5-Dibromothiophene
Comparison:
- 4,5-Dibromothiophene-3-carboxamide is unique due to the presence of the carboxamide group at the 3 position, which can influence its reactivity and biological activity.
- 4,5-Dibromothiophene-2-carboxamide has the carboxamide group at the 2 position, leading to different chemical properties and reactivity.
- 4,5-Dibromothiophene-3-carboxylic acid contains a carboxylic acid group instead of a carboxamide, affecting its acidity and potential applications.
- 4,5-Dibromothiophene lacks the carboxamide group, making it less versatile for certain applications.
Eigenschaften
Molekularformel |
C5H3Br2NOS |
|---|---|
Molekulargewicht |
284.96 g/mol |
IUPAC-Name |
4,5-dibromothiophene-3-carboxamide |
InChI |
InChI=1S/C5H3Br2NOS/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H2,8,9) |
InChI-Schlüssel |
UAXAXHWWERKUQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(S1)Br)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


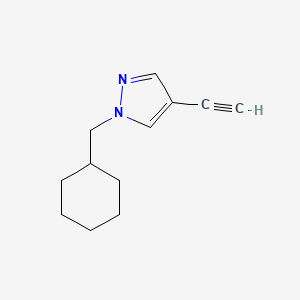
![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)


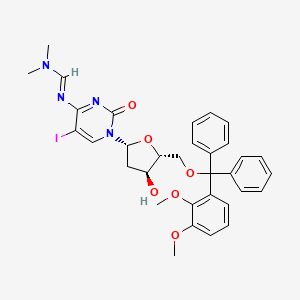

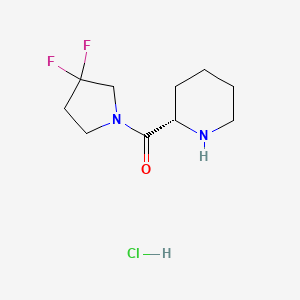
![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)
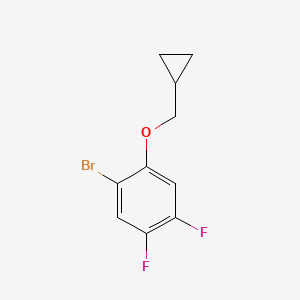


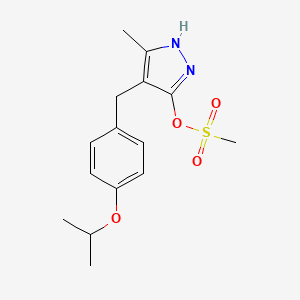
![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)
